(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a pyridopyrimidine core, and an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the construction of the pyridopyrimidine core. The final step involves the introduction of the ethylphenoxy group and the nitrile functionality. Common reagents used in these reactions include various halogenated compounds, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological pathways.
Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, pyridopyrimidine analogs, and molecules with ethylphenoxy groups. Examples include:
- 2-(1,3-benzothiazol-2-yl)acetonitrile
- 4-ethylphenoxyacetic acid
- 4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
What sets (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile apart is its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C26H18N4O2S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C26H18N4O2S/c1-2-17-10-12-19(13-11-17)32-24-20(26(31)30-14-6-5-9-23(30)29-24)15-18(16-27)25-28-21-7-3-4-8-22(21)33-25/h3-15H,2H2,1H3/b18-15+ |
InChI Key |
CRKBJZIMHXVMGW-OBGWFSINSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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